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The Discovery and Semi-Synthetic Origin of Ivermectin Monosaccharide: A Technical Guide

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Compound of Interest		
Compound Name:	Ivermectin monosaccharide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and semi-synthetic origin of **ivermectin monosaccharide**. It details the journey from the natural fermentation product, avermectin, to the semi-synthetic ivermectin, and subsequently to its monosaccharide derivative. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the field of drug development and parasitology.

Introduction: From Avermectin to Ivermectin

The story of ivermectin begins with the discovery of the avermectins, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] These natural products are fermentation products of the soil actinomycete Streptomyces avermitilis.[1][2] The initial discovery was the result of a collaboration between the Kitasato Institute in Japan and Merck Sharp and Dohme Research Laboratories in the late 1970s.[1][2] Eight distinct avermectins were isolated, with avermectin B1, a mixture of B1a and B1b, being a key component.[1]

Ivermectin is a semi-synthetic derivative of avermectin B1.[2][3][4] It is produced through the selective catalytic hydrogenation of the 22,23-double bond of avermectin B1a and B1b.[5][6] This modification enhances the compound's safety and efficacy profile. Ivermectin itself is a mixture, typically containing at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[4] The groundbreaking work on avermectin and ivermectin



earned William C. Campbell and Satoshi Ōmura the 2015 Nobel Prize in Physiology or Medicine.[2]

Ivermectin Monosaccharide: A Key Derivative

Ivermectin is a disaccharide, containing two oleandrose sugar moieties.[2][7] The **ivermectin monosaccharide**, specifically ivermectin B1a monosaccharide, is a derivative where the terminal oleandrose sugar has been removed.[1][7] This compound can be produced semi-synthetically through the selective hydrolysis of the terminal saccharide unit of ivermectin.[1][7] It is also a known metabolite of ivermectin.[3]

The monosaccharide exhibits distinct biological properties compared to its parent compound. It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of ivermectin.[1][7] This makes it a valuable tool for studying the mechanisms of ivermectin resistance and for investigating different aspects of its antiparasitic action.[1][7]

Data Presentation

Physicochemical Properties of Ivermectin B1a

Monosaccharide

Property	Value	Source
Molecular Formula	C41H62O11	[1][8]
Molecular Weight	730.9 g/mol	[1][8]
Appearance	White Solid	[9]
Solubility	Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.	[1]

Comparative Biological Activity

The following table summarizes the comparative activity of ivermectin, its monosaccharide, and aglycone derivatives against various nematode species. The data highlights that while the monosaccharide retains significant activity, the removal of both sugar units (aglycone) leads to a substantial decrease in potency.



Compound	Target Organism	Assay	Activity	Reference
Ivermectin B1	Haemonchus contortus	Larval Development Assay	Fully effective at 0.001 µg/ml	[2]
Ivermectin B1 Monosaccharide	Haemonchus contortus	Larval Development Assay	Similar potency to Ivermectin B1	[2]
Ivermectin B1 Aglycone	Haemonchus contortus	Larval Development Assay	Significantly less potent than Ivermectin B1	[10]
22,23- dihydroavermecti n B1a monosaccharide	Caenorhabditis elegans	[3H]ivermectin binding inhibition	More potent than the aglycone	[7]

Experimental Protocols Semi-Synthesis of Ivermectin from Avermectin B1

This protocol describes the general procedure for the selective hydrogenation of avermectin B1 to produce ivermectin.

Materials:

- Avermectin B1a and B1b mixture
- Rhodium complex catalyst (e.g., Wilkinson's catalyst)
- Solvent (e.g., toluene, methanol/cyclohexane mixture)
- Hydrogen gas
- Triphenylphosphine (optional)

Procedure:



- Dissolve the avermectin B1 mixture in the chosen solvent in a suitable reaction vessel.
- Add the rhodium complex catalyst. In some procedures, an excess of a tertiary phosphine like triphenylphosphine is also added.
- Pressurize the reaction vessel with hydrogen gas. The pressure can range from 1 to 150 bar.
- Heat the reaction mixture to a temperature between 60°C and 100°C.
- Maintain the reaction with intensive mixing for a period of several hours (e.g., 8-10 hours).
- Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture and remove the catalyst by filtration.
- Concentrate the filtrate to obtain the crude ivermectin product.
- Purify the crude product by recrystallization or chromatography to yield ivermectin with high purity.[5]

Preparation of Ivermectin Monosaccharide by Acid Hydrolysis

This protocol outlines the general method for the selective hydrolysis of ivermectin to its monosaccharide derivative.

Materials:

- Ivermectin
- Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
- Aqueous Tetrahydrofuran (THF) or Methanol/Water mixture
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

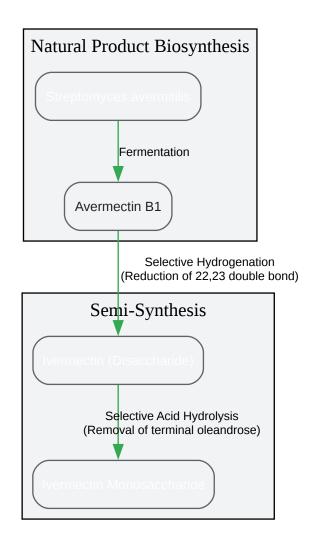


Procedure:

- Dissolve ivermectin in a suitable solvent system, such as aqueous tetrahydrofuran or a methanol/water mixture.
- Carefully add the acid catalyst. For instance, use 10% concentrated H₂SO₄ in aqueous THF or prepare a solution with a final HCl concentration of 0.1M.
- Incubate the reaction mixture at a controlled temperature, for example, 36-37°C.
- The reaction time can vary from 1 to 3 hours. Monitor the progress of the hydrolysis by HPLC to maximize the yield of the monosaccharide and minimize the formation of the aglycone.
- Once the desired conversion is achieved, neutralize the reaction mixture.
- Extract the products with an organic solvent.
- Concentrate the organic extract to obtain a crude mixture of ivermectin, ivermectin monosaccharide, and ivermectin aglycone.
- Purify the ivermectin monosaccharide from the crude mixture using silica gel column chromatography.[11]

Mandatory Visualization Semi-Synthetic Origin of Ivermectin and its Monosaccharide



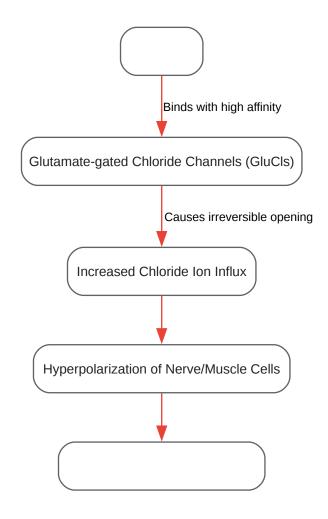


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Caption: Semi-synthetic pathway from Avermectin B1 to Ivermectin Monosaccharide.

Proposed Mechanism of Action of Ivermectin in Nematodes



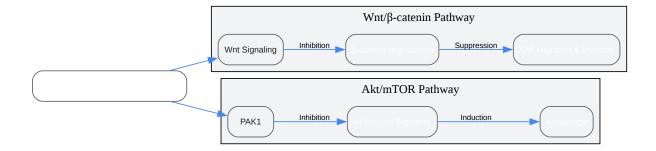


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Caption: Ivermectin's primary mechanism of action in nematodes.

Potential Signaling Pathways Modulated by Ivermectin Derivatives in Cancer Cells





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